1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI)
CAS No.: 104500-98-3
VCID: VC20743246
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Description | Identification and Basic Information1H-Pyrrole-3-carboxaldehyde, 1-(2-propynyl)-(9CI) is a pyrrole derivative primarily used in biochemical research, proteomics, and organic synthesis. Its unique structural properties and reactivity make it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals. Key Identifiers: Synonyms: SynthesisThe synthesis of 1H-Pyrrole-3-carboxaldehyde can be achieved through various methods, often involving the reaction of pyrrole with aldehyde precursors. A common route includes:
Chemical Reactions1H-Pyrrole-3-carboxaldehyde can participate in various chemical reactions:
The reactivity of this compound makes it a valuable intermediate in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. Mechanism of ActionThe mechanism of action for 1H-Pyrrole-3-carboxaldehyde primarily involves its electrophilic carbonyl group. When it interacts with nucleophiles (like amines), the following steps generally occur:
This mechanism underlies its utility in synthesizing various nitrogen-containing compounds, which are crucial in medicinal chemistry. Safety and HazardsApplicationsThe applications of 1H-Pyrrole-3-carboxaldehyde are diverse:
Commercial Information
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CAS No. | 104500-98-3 | ||||||||||||||||||||||||||||
Product Name | 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) | ||||||||||||||||||||||||||||
Molecular Formula | C8H7NO | ||||||||||||||||||||||||||||
Molecular Weight | 133.15 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | 1-prop-2-ynylpyrrole-3-carbaldehyde | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h1,3,5-7H,4H2 | ||||||||||||||||||||||||||||
Standard InChIKey | PLGVJKUMVUANRG-UHFFFAOYSA-N | ||||||||||||||||||||||||||||
SMILES | C#CCN1C=CC(=C1)C=O | ||||||||||||||||||||||||||||
Canonical SMILES | C#CCN1C=CC(=C1)C=O | ||||||||||||||||||||||||||||
Synonyms | 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) | ||||||||||||||||||||||||||||
PubChem Compound | 13604945 | ||||||||||||||||||||||||||||
Last Modified | Jul 17 2023 |
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